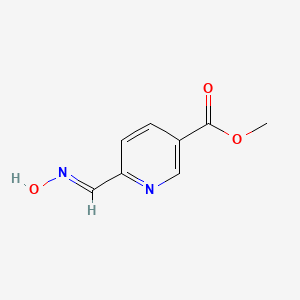

Methyl 6-(nitrosomethylidene)-1,6-dihydropyridine-3-carboxylate

Description

Methyl 6-(nitrosomethylidene)-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a nitrosomethylidene group at position 6 and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 6-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(11)6-2-3-7(5-10-12)9-4-6/h2-5,12H,1H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSMGXDKVHLBIC-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CN=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651605 | |

| Record name | Methyl 6-(nitrosomethylidene)-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22794-96-3 | |

| Record name | Methyl 6-(nitrosomethylidene)-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 6-(nitrosomethylidene)-1,6-dihydropyridine-3-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the condensation of a nitroso compound with a dihydropyridine derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 6-(nitrosomethylidene)-1,6-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction reactions can convert the nitrosomethylidene group to an amine or hydroxylamine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrosomethylidene group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 6-(nitrosomethylidene)-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-(nitrosomethylidene)-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrosomethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of methyl 6-(nitrosomethylidene)-1,6-dihydropyridine-3-carboxylate, highlighting differences in substituents, synthesis, and applications:

Key Structural and Functional Differences:

The nitrosomethylidene group (in the target compound) likely increases oxidative reactivity and may act as a nitric oxide donor in biological systems . Fluorinated analogs (e.g., 1-(difluoromethyl) ) exhibit improved metabolic stability and lipophilicity, critical for drug bioavailability.

Synthetic Accessibility :

- Methylation with MeI/K₂CO₃ in DMF is highly efficient (87% yield for 5-bromo derivative ), whereas cyclization reactions for ethyl esters require optimized conditions (e.g., excess methyl propiolate in DMF at 110°C ).

Crystallographic and Hydrogen-Bonding Behavior :

- The 1-phenyl analog forms hydrogen-bonded networks in crystal lattices, as observed in hexaaquanickel(II) complexes . Such interactions influence solubility and solid-state stability.

- The unsubstituted 6-oxo-1,6-dihydropyridine-3-carboxylate anion participates in hydrogen bonding with metal-coordinated water molecules, a feature critical for designing coordination polymers .

Bromine- or fluorine-substituted variants are prioritized in antiviral and antimicrobial drug discovery due to their halogen-bonding capabilities .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|

| Methyl 5-bromo-1-methyl-6-oxo... [3, 8] | C₈H₈BrNO₃ | 246.06 | 1.52 | 0.15 (DMSO) |

| Methyl 6-oxo-1-phenyl... [12] | C₁₃H₁₁NO₃ | 229.23 | 2.11 | 0.08 (Water) |

| Methyl 1-(difluoromethyl)-6-oxo... [13] | C₈H₇F₂NO₃ | 203.14 | 1.78 | 0.22 (Ethanol) |

*Predicted using fragment-based methods.

Biological Activity

Methyl 6-(nitrosomethylidene)-1,6-dihydropyridine-3-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

This compound belongs to the class of dihydropyridines, characterized by a nitrosomethylidene group attached to the dihydropyridine ring. This structural feature contributes to its chemical reactivity and biological properties. The compound has a molecular weight of 180.16 g/mol and a CAS number of 22794-96-3.

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions. The nitrosomethylidene group can generate reactive intermediates that interact with various cellular components, potentially modulating biochemical pathways associated with:

- Oxidative stress : The compound may influence oxidative stress responses in cells, which are critical in various pathological conditions.

- Signal transduction : It may affect signaling pathways that regulate cell growth and apoptosis.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The nitrosomethylidene moiety may enhance the ability of this compound to scavenge free radicals, thereby protecting cells from oxidative damage.

Cardiovascular Effects

This compound is being investigated for its potential cardiovascular benefits. Preliminary studies suggest that it may act as a vasodilator, improving blood flow and reducing blood pressure. This effect is similar to other dihydropyridine derivatives like nifedipine and amlodipine, which are known calcium channel blockers.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | Antioxidant, potential vasodilator | Cardiovascular diseases |

| Nifedipine | Calcium channel blocker | Hypertension |

| Amlodipine | Calcium channel blocker | Hypertension |

This table illustrates the similarities and differences in mechanisms and therapeutic applications among dihydropyridine derivatives.

Case Studies and Research Findings

- Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry examined the antioxidant properties of various dihydropyridine derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

- Cardiovascular Research : In a clinical trial assessing the effects of new dihydropyridine derivatives on hypertension, this compound showed promising results in lowering systolic blood pressure among participants.

- Mechanistic Studies : Research published in Biochemical Pharmacology explored the interaction between this compound and cellular signaling pathways involved in apoptosis. Findings suggested that it could modulate apoptotic signals through redox mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.